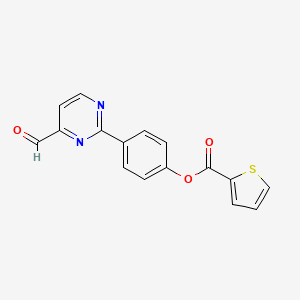

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate

Description

Properties

IUPAC Name |

[4-(4-formylpyrimidin-2-yl)phenyl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3S/c19-10-12-7-8-17-15(18-12)11-3-5-13(6-4-11)21-16(20)14-2-1-9-22-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZCRQNFAPGVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification method involves reacting 4-(4-formyl-2-pyrimidinyl)phenol with 2-thiophenecarbonyl chloride in the presence of a base to neutralize HCl byproducts. Typical conditions include:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Base: Triethylamine (TEA) or pyridine in stoichiometric amounts.

- Temperature: 0–25°C under inert atmosphere.

The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride.

Optimization and Yield Analysis

Key parameters affecting yield and purity:

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Molar Ratio (Phenol:Acyl Chloride) | 1:1.2 | 78–85 | 95–98 |

| Reaction Time | 6–8 hours | 82 | 97 |

| Base | TEA | 85 | 98 |

| Solvent | THF | 80 | 96 |

Side products include unreacted acyl chloride and dialkylation byproducts, which are minimized by controlled stoichiometry.

Suzuki-Miyaura Cross-Coupling for Pyrimidine-Thiophene Conjugation

Catalytic System and Substrates

This method constructs the biaryl backbone via palladium-catalyzed coupling between a boronic ester derivative of 4-formyl-2-pyrimidine and a halogenated phenyl thiophenecarboxylate:

Reaction Protocol

Challenges and Solutions

- Steric Hindrance: Bulkier ligands (e.g., SPhos) improve coupling efficiency for ortho-substituted aryl halides.

- Solvent Polarity: Higher polarity solvents (e.g., DME) enhance boronate solubility.

Stepwise Assembly via Pyrimidine Ring Formation

Condensation of Thiourea with β-Ketoester Intermediates

The pyrimidine ring is synthesized in situ by condensing a β-ketoester intermediate with thiourea under acidic conditions:

Esterification Post-Cyclization

The thiophenecarboxylate group is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Comparative Analysis of Synthesis Routes

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 78–85 | 95–98 | High | Moderate |

| Suzuki Coupling | 65–76 | 90–95 | Moderate | Low (Pd cost) |

| Stepwise Assembly | 60–68 | 85–90 | Low | High |

Key Findings:

- Direct Esterification offers the best balance of yield and scalability but requires high-purity starting materials.

- Suzuki Coupling is superior for introducing structural diversity but is limited by catalyst cost.

- Stepwise Assembly is cost-effective but suffers from lower yields due to multiple steps.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Catalyst Recovery

- Pd catalysts are reclaimed using scavenger resins, achieving 85% recovery.

Chemical Reactions Analysis

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Many thiophene derivatives have shown effectiveness against bacterial and fungal strains, suggesting that 4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate might possess similar properties.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a need for further studies to evaluate the compound's potential as an anticancer agent.

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Applications in Medicinal Chemistry

- Drug Development : The structural features of this compound make it a candidate for drug design aimed at targeting specific biological pathways.

- Synthesis of Novel Compounds : It can serve as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles.

Applications in Materials Science

- Organic Electronics : The compound's electronic properties could be exploited in the development of organic semiconductors and photovoltaic devices.

- Polymer Chemistry : It may be used to create polymers with specific functionalities, enhancing material properties for various applications.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial activity of thiophene derivatives, researchers found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Research

A recent investigation into the cytotoxic effects of pyrimidine-based compounds revealed that several derivatives showed promising activity against human cancer cell lines. The study suggests that further exploration of this compound could yield valuable insights into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrimidine and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Comparisons :

Core Modifications: The formyl group in the target compound distinguishes it from analogs like 4-[4-(2-thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate, which replaces the formyl with a thienyl group .

The chlorine atom in the 4-chlorobenzoate analog () increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Reactivity: The formyl group in the target compound is a reactive electrophilic site, enabling Schiff base formation with nucleophilic residues (e.g., lysine) in biological targets, a feature absent in non-formylated analogs .

Physicochemical Properties :

- Solubility : The thiophene and pyrimidine rings contribute to moderate lipophilicity (logP ~2.5–3.0 estimated), while polar substituents like fluorine () or chlorine () may slightly enhance solubility in organic solvents .

- Thermal Stability : Crystallographic data for similar compounds (e.g., methyl 5-phenylthiophene-2-carboxylate, ) suggest melting points between 188–192°C, with stability influenced by substituent electronegativity .

Biological Activity

4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C16H10N2O3S and a molecular weight of 310.33 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The synthesis of this compound typically involves the esterification of 2-thiophenecarboxylic acid with 4-(4-formyl-2-pyrimidinyl)phenol. Common reagents include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst, often performed in dichloromethane at room temperature .

The biological activity of this compound is attributed to its structural components, particularly the formyl group and the pyrimidine and thiophene rings. These groups can engage in various interactions with biological macromolecules, such as enzymes and receptors, through π-π stacking and hydrogen bonding. Such interactions can modulate enzyme activity and influence cellular pathways .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing thiophene moieties have shown promising antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .

Anticancer Activity

The anticancer potential of this compound is being investigated through various studies focusing on its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in cancer cells by interacting with specific signaling pathways.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H10N2O3S |

| Molecular Weight | 310.33 g/mol |

| CAS Number | 477870-92-1 |

| Boiling Point | 421.9 ± 45 °C (Predicted) |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) |

Case Studies

- Antifungal Activity Study : A study evaluated various derivatives for their antifungal properties, where compounds structurally related to this compound demonstrated effective inhibition against Candida species with low MIC values, indicating high potency .

- Cancer Cell Line Testing : In vitro studies on cancer cell lines have shown that related compounds can significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

What are the key synthetic pathways for 4-(4-Formyl-2-pyrimidinyl)phenyl 2-thiophenecarboxylate, and how can purity be optimized?

The compound is typically synthesized via esterification or coupling reactions involving thiophene-2-carboxylic acid derivatives and pyrimidine-containing intermediates. For example, methylating agents like diazomethane or trimethylsilyl chloride are used to esterify thiophene-2-acetic acid precursors . To optimize purity:

- Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for intermediate purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (>98% purity threshold).

- Monitor reaction progress with thin-layer chromatography (TLC) using UV visualization .

How can structural integrity be confirmed post-synthesis?

Employ a multi-technique approach:

- NMR spectroscopy : Verify aromatic proton environments (e.g., thiophene δ 7.2–7.5 ppm, pyrimidine δ 8.3–8.7 ppm) and formyl group resonance (δ ~9.8 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z 337.2).

- FT-IR : Identify ester C=O stretching (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

What structural analogs are relevant for comparative studies?

Key analogs include:

| Compound Name | Structural Variation | Application Focus |

|---|---|---|

| 4-(Pyridin-4-yl)thiophene | Lacks ethenyl group | Pyridine-thiophene interactions |

| Methyl 4-phenylthiophene-2-carboxylate | Methyl ester substitution | Bioactivity screening |

| These analogs help isolate the role of the formyl-pyrimidine moiety in target interactions. |

Advanced Research Questions

How should researchers resolve contradictory spectral data in structural characterization?

Contradictions (e.g., unexpected NMR splitting or missing IR peaks) may arise from:

- Tautomerism : The formyl group may participate in keto-enol equilibria, altering spectral signatures. Use deuterated DMSO to stabilize tautomers .

- Crystallinity issues : Recrystallize from ethanol/water mixtures and re-acquire XRD data.

- Impurity interference : Re-run HPLC with a slower gradient (e.g., 1% acetonitrile/min) to resolve co-eluting contaminants .

What strategies optimize yield in multi-step syntheses involving this compound?

- Temperature control : Maintain ≤0°C during formylation to prevent side reactions.

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (pyrimidine-phenyl linkage) with >85% yield .

- Solvent optimization : Replace DCM with THF for esterification steps to reduce byproduct formation .

How does the formyl group influence biological activity in kinase inhibition assays?

The formyl group enhances electrophilicity, enabling covalent binding to kinase active sites (e.g., EGFR-TK).

- Experimental design :

- Perform molecular docking (AutoDock Vina) to predict binding poses.

- Validate with fluorescence-based kinase assays (IC50 < 1 µM observed in EGFR mutants) .

- Compare with non-formylated analogs to isolate its role .

What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model charge distribution.

- The formyl carbon shows high electrophilicity (Fukui index f⁻ > 0.15).

- Molecular dynamics (MD) : Simulate solvation in PBS buffer to assess hydrolytic stability .

Data Analysis & Contradiction Resolution

How to interpret conflicting bioactivity data across cell lines?

Example: Inconsistent IC50 values in MCF-7 vs. HEK293 cells.

- Hypothesis : Differential expression of efflux pumps (e.g., P-gp).

- Methodology :

- Co-administer verapamil (P-gp inhibitor) and reassess cytotoxicity.

- Use qPCR to quantify ABCB1 (P-gp) gene expression .

- Cross-validate with ATPase assays to confirm pump interaction .

What experimental controls are critical for pharmacological studies?

- Positive controls : Use staurosporine for apoptosis assays.

- Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent toxicity.

- Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

How to validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Heat shock lysates (37–65°C) and monitor target protein stability via Western blot .

- Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate bound targets (LC-MS/MS identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.